molecular formula C23H32N2O B452018 N-(ADAMANTAN-1-YL)-4-BENZYLPIPERIDINE-1-CARBOXAMIDE

N-(ADAMANTAN-1-YL)-4-BENZYLPIPERIDINE-1-CARBOXAMIDE

Cat. No.: B452018
M. Wt: 352.5g/mol
InChI Key: VLSDDOKDTKXBIY-UHFFFAOYSA-N
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Description

N-(ADAMANTAN-1-YL)-4-BENZYLPIPERIDINE-1-CARBOXAMIDE is a compound that belongs to the class of adamantane derivatives Adamantane is a unique hydrocarbon with a diamond-like structure, which imparts significant stability and rigidity to its derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(ADAMANTAN-1-YL)-4-BENZYLPIPERIDINE-1-CARBOXAMIDE typically involves the reaction of 1-adamantylamine with 4-benzylpiperidinecarboxylic acid. The reaction is usually carried out in the presence of coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond . The reaction conditions often include anhydrous solvents like dichloromethane and temperatures ranging from room temperature to reflux conditions.

Industrial Production Methods

For industrial-scale production, the synthesis may be optimized to improve yield and reduce costs. This can involve the use of more efficient catalysts, continuous flow reactors, and solvent recycling techniques. The industrial process may also incorporate purification steps such as recrystallization or chromatography to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-(ADAMANTAN-1-YL)-4-BENZYLPIPERIDINE-1-CARBOXAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include adamantanone derivatives, secondary amines, and substituted benzyl derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

N-(ADAMANTAN-1-YL)-4-BENZYLPIPERIDINE-1-CARBOXAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(ADAMANTAN-1-YL)-4-BENZYLPIPERIDINE-1-CARBOXAMIDE involves its interaction with specific molecular targets. The adamantyl group provides a rigid scaffold that can enhance binding affinity to certain proteins or enzymes. The benzyl and piperidinecarboxamide moieties can interact with different functional groups on the target, leading to inhibition or modulation of the target’s activity. The exact pathways and molecular targets can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

  • N-(1-adamantyl)-1-pentyl-1H-indole-3-carboxamide (APICA)
  • N-(1-adamantyl)-1-pentyl-1H-indazole-3-carboxamide (APINACA)
  • Amantadine
  • Memantine

Uniqueness

N-(ADAMANTAN-1-YL)-4-BENZYLPIPERIDINE-1-CARBOXAMIDE is unique due to its specific combination of the adamantyl, benzyl, and piperidinecarboxamide groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C23H32N2O

Molecular Weight

352.5g/mol

IUPAC Name

N-(1-adamantyl)-4-benzylpiperidine-1-carboxamide

InChI

InChI=1S/C23H32N2O/c26-22(24-23-14-19-11-20(15-23)13-21(12-19)16-23)25-8-6-18(7-9-25)10-17-4-2-1-3-5-17/h1-5,18-21H,6-16H2,(H,24,26)

InChI Key

VLSDDOKDTKXBIY-UHFFFAOYSA-N

SMILES

C1CN(CCC1CC2=CC=CC=C2)C(=O)NC34CC5CC(C3)CC(C5)C4

Canonical SMILES

C1CN(CCC1CC2=CC=CC=C2)C(=O)NC34CC5CC(C3)CC(C5)C4

Origin of Product

United States

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